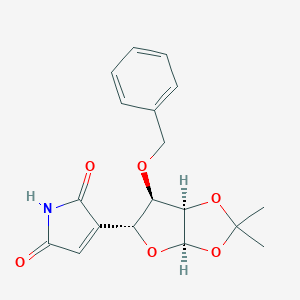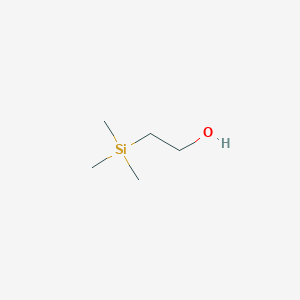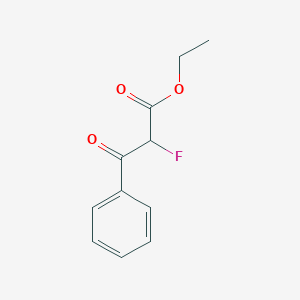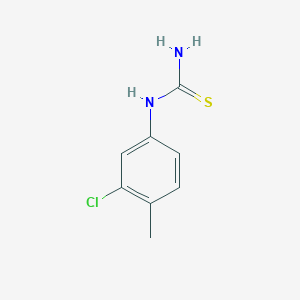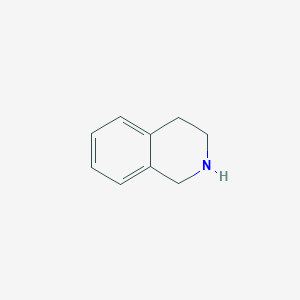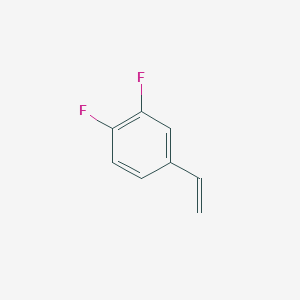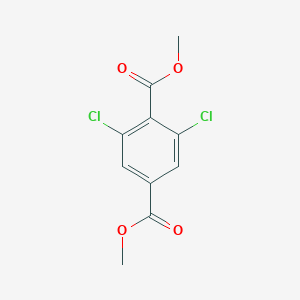
Dimethyl 2,6-dichloroterephthalate
概要
説明
Dimethyl 2,6-dichloroterephthalate is an organic compound with the molecular formula C10H8Cl2O4. It is a derivative of terephthalic acid, where two chlorine atoms are substituted at the 2 and 6 positions, and the carboxylic acid groups are esterified with methanol. This compound is primarily used in the synthesis of various polymers and as an intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2,6-dichloroterephthalate can be synthesized through the esterification of 2,6-dichloroterephthalic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the acid and methanol mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
Dimethyl 2,6-dichloroterephthalate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form 2,6-dichloroterephthalic acid.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Hydrolysis: 2,6-dichloroterephthalic acid.
Reduction: Alcohol derivatives of the original ester
科学的研究の応用
Dimethyl 2,6-dichloroterephthalate is used in various scientific research applications, including:
Polymer synthesis: It is a key intermediate in the production of polyesters and other polymers.
Organic synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material science: Employed in the development of advanced materials with specific properties.
Pharmaceutical research: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients
作用機序
The mechanism of action of dimethyl 2,6-dichloroterephthalate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In hydrolysis reactions, the ester bonds are cleaved to form carboxylic acids. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Dimethyl terephthalate: Lacks the chlorine substituents and is used in similar applications.
Dimethyl isophthalate: Has the ester groups in different positions and exhibits different reactivity.
Dimethyl phthalate: Another ester derivative with different substitution patterns
Uniqueness
Dimethyl 2,6-dichloroterephthalate is unique due to the presence of chlorine atoms at the 2 and 6 positions, which significantly influence its chemical reactivity and properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
特性
IUPAC Name |
dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKPWGMXOIYCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

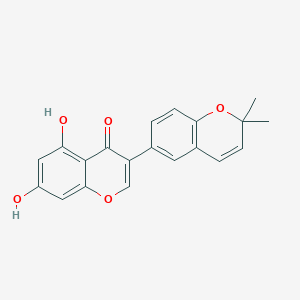
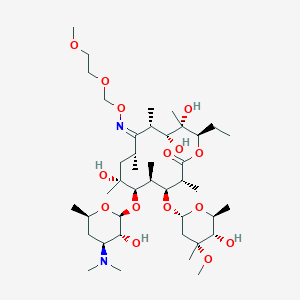
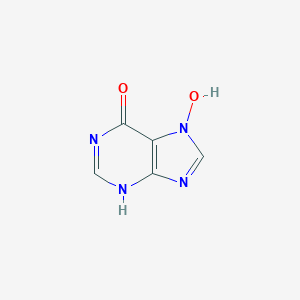
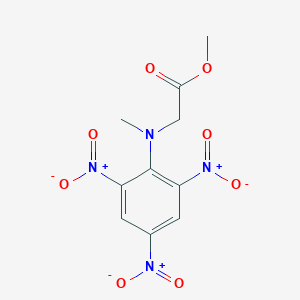
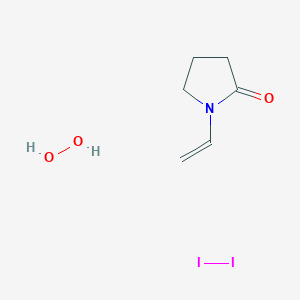
![3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B50066.png)

